6-Nitroisoindolin-1-one is a compound that has garnered attention in the scientific community due to its potential applications in various fields, particularly in the realm of cancer research. The compound's derivatives, such as nitroxoline, have been studied for their anticancer properties and mechanisms of action. These studies have explored the effects of nitroxoline on cellular pathways and its ability to inhibit angiogenesis, which is a critical process in tumor growth and metastasis.
The crystal structure of 2-benzyl-3-(benzylamino)-6-nitroisoindolin-1-one has been determined using X-ray diffraction analysis []. The molecule adopts a somewhat flattened bowl conformation, with both benzyl groups positioned on the same side of the fused ring system. The fused ring system is essentially planar, with the nitro group nearly coplanar.
Nitroxoline has been identified as a potent anticancer agent through its action on the AMPK/mTOR signaling pathway and the interplay with Chk2 activation. In prostate cancer cells, nitroxoline induces G1 arrest of the cell cycle and subsequent apoptosis through an ion chelating-independent pathway. It decreases the protein levels of cyclin D1, Cdc25A, and phosphorylated Rb, while activating AMP-activated protein kinase (AMPK), which leads to the inhibition of the downstream mTOR-p70S6K signaling pathway. The knockdown of AMPKα significantly rescues nitroxoline-induced inhibition of the cyclin D1-Rb-Cdc25A axis, indicating an AMPK-dependent mechanism. Additionally, nitroxoline evokes cytoprotective autophagy and demonstrates a DNA damaging effect, activating Chk2, which functions as a pro-apoptotic inducer rather than a DNA repair transducer1.
Furthermore, nitroxoline has been shown to inhibit angiogenesis by targeting the Type 2 methionine aminopeptidase (MetAP2) protein, a molecular target of angiogenesis inhibitors. It inhibits MetAP2 activity and human umbilical vein endothelial cells (HUVEC) proliferation, induces premature senescence in HUVEC, and reduces microvessel density in vivo. These antiangiogenic activities contribute to its antitumor efficacy, as demonstrated in mouse models of human breast cancer and bladder cancer xenografts2.
The applications of 6-Nitroisoindolin-1-one derivatives extend to the development of hypoxia-selective imaging agents and prodrugs. The enzymatic conversion of 6-nitroquinoline to the fluorophore 6-aminoquinoline selectively under hypoxic conditions has been studied. This conversion is mediated by one-electron reductases, which are more active under low oxygen conditions found in solid tumors. The resulting fluorophore can be used as a fluorescent substrate for the detection and profiling of one-electron reductases in cell culture or biopsy samples, and as a fluorogenic probe for the detection of hypoxia in tumor models3.
CAS No.: 3025-88-5
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6